Product packaging for D-Mannitol, hexabenzoate(Cat. No.:CAS No. 7462-41-1)

D-Mannitol, hexabenzoate

Cat. No.: B3056835
CAS No.: 7462-41-1
M. Wt: 806.8 g/mol
InChI Key: LDCRTWOPHMRXIF-UHFFFAOYSA-N
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Description

Contextualizing D-Mannitol within Polyol Chemistry

D-Mannitol is a six-carbon sugar alcohol, or polyol, with the chemical formula C₆H₁₄O₆. nist.govknowde.com It is a naturally abundant compound found in a variety of plants, algae, and fungi. knowde.comsigmaaldrich.combiologyonline.com As a polyol, D-mannitol is characterized by the presence of multiple hydroxyl (-OH) groups, which are responsible for its physical and chemical properties, including its solubility in water and its ability to participate in hydrogen bonding. cetjournal.it It is an isomer of sorbitol, another common sugar alcohol, differing in the orientation of the hydroxyl group on the second carbon. biologyonline.com This stereochemical difference results in distinct physical properties, such as different melting points. biologyonline.com

The chemical reactivity of D-mannitol is centered around its six hydroxyl groups, which can undergo various reactions typical of alcohols, most notably esterification. The presence of these multiple reactive sites makes D-mannitol a versatile starting material for the synthesis of a wide range of derivatives with tailored properties.

Table 1: Physicochemical Properties of D-Mannitol

Property Value
Molecular Formula C₆H₁₄O₆
Molecular Weight 182.17 g/mol
Melting Point 167-170 °C
Appearance White crystalline powder
Solubility in Water 100 mg/mL

The data in this table is compiled from sources sigmaaldrich.comnih.gov.

Significance of Perbenzoylated Carbohydrates in Organic Synthesis

In organic synthesis, particularly in carbohydrate chemistry, protecting groups are essential tools to temporarily block reactive functional groups, allowing for selective reactions at other positions within a molecule. weebly.comorganic-chemistry.org The benzoyl (Bz) group is a commonly used protecting group for hydroxyl functions. libretexts.org

Perbenzoylation refers to the process where all hydroxyl groups in a carbohydrate or polyol are converted to benzoyl esters. This derivatization offers several advantages:

Increased Stability: Benzoyl esters are generally more stable than other ester groups like acetates, particularly towards acidic conditions. libretexts.org

Enhanced Crystallinity: The introduction of multiple bulky and rigid benzoate (B1203000) groups often leads to highly crystalline products, which facilitates their purification by recrystallization.

Improved Solubility in Organic Solvents: Perbenzoylation significantly increases the lipophilicity of polar carbohydrates, making them soluble in common organic solvents like chloroform (B151607) and dichloromethane. This is crucial for performing reactions in non-aqueous media. psu.edu

Utility in Analytical Characterization: The presence of the aromatic benzoyl groups allows for sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with UV detectors. nih.gov Furthermore, perbenzoylation prevents the mutarotation (interconversion of anomers) of reducing sugars, simplifying their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. psu.edu

The use of benzoyl groups as protecting groups is a well-established strategy in the multi-step synthesis of complex carbohydrate-containing molecules. univpancasila.ac.id

Academic Relevance of D-Mannitol Hexabenzoate as a Model Compound

D-Mannitol hexabenzoate, with the molecular formula C₄₈H₃₈O₁₂, is the product of the complete benzoylation of D-mannitol. nih.gov Its academic relevance stems from its use as a well-defined, non-reactive derivative of a common polyol.

Synthesis and Characterization: The synthesis of D-mannitol hexabenzoate is typically achieved through the reaction of D-mannitol with an excess of a benzoylating agent, such as benzoyl chloride, in the presence of a base like pyridine (B92270). The reaction involves the esterification of all six hydroxyl groups.

Research has focused on its synthesis and characterization, providing a model for the complete functionalization of a polyol. For instance, studies have reported its melting point to be in the range of 149-150°C. acs.orgacs.org The extensive esterification with bulky benzoyl groups significantly alters the properties of the parent D-mannitol, making it a highly non-polar and crystalline solid.

Use in Research: D-Mannitol hexabenzoate has been utilized in various research contexts. For example, it has been mentioned in crystallographic studies and in the development of synthetic methodologies. pageplace.de Its well-defined structure and predictable properties make it a useful reference compound. In some studies, it has been used as a starting material or an intermediate in more complex synthetic sequences.

Table 2: Properties of D-Mannitol Hexabenzoate

Property Value
Molecular Formula C₄₈H₃₈O₁₂
Molecular Weight 806.8 g/mol
CAS Number 7462-41-1
IUPAC Name 2,3,4,5,6-pentabenzoyloxyhexyl benzoate

The data in this table is compiled from sources nih.govsmolecule.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H38O12 B3056835 D-Mannitol, hexabenzoate CAS No. 7462-41-1

Properties

IUPAC Name

2,3,4,5,6-pentabenzoyloxyhexyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38O12/c49-43(33-19-7-1-8-20-33)55-31-39(57-45(51)35-23-11-3-12-24-35)41(59-47(53)37-27-15-5-16-28-37)42(60-48(54)38-29-17-6-18-30-38)40(58-46(52)36-25-13-4-14-26-36)32-56-44(50)34-21-9-2-10-22-34/h1-30,39-42H,31-32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRTWOPHMRXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322813
Record name D-Mannitol, hexabenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-41-1
Record name D-Mannitol, hexabenzoate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Mannitol, hexabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for D Mannitol Hexabenzoate

Historical and Contemporary Esterification Approaches

The esterification of polyols like D-mannitol is a fundamental transformation in organic chemistry. Historically, the synthesis of such multi-esterified compounds relied on robust but often harsh methods. A conventional approach involves the reaction of D-mannitol with an excess of an acylating agent, such as an acid chloride (e.g., benzoyl chloride), typically in the presence of a base like pyridine (B92270) which acts as both a solvent and a catalyst. publish.csiro.au Another classic method is the direct esterification with benzoic acid, often driven to completion by heating under reflux conditions to remove the water byproduct. smolecule.com

Contemporary methods have focused on improving efficiency, selectivity, and sustainability. Microwave-assisted synthesis has emerged as a powerful tool, capable of significantly accelerating the rate of esterification and potentially leading to higher yields in shorter reaction times compared to conventional heating. smolecule.comnii.ac.jp Furthermore, enzymatic catalysis represents a green alternative. Lipases, for instance, have been successfully used for the selective acylation of polyols. publish.csiro.au While these enzymes show excellent promise for producing mono- or di-esters, their application for exhaustive perbenzoylation to form the hexabenzoate can be limited by reduced enzyme activity as the degree of esterification increases. smolecule.com

Catalytic Systems for Exhaustive Benzoylation

Achieving the complete esterification of all six hydroxyl groups in D-mannitol to yield the hexabenzoate derivative requires effective catalytic systems capable of overcoming steric hindrance and driving the reaction to completion.

Acid catalysts are commonly employed to promote the direct esterification of D-mannitol with benzoic acid. smolecule.com Protic acids such as p-toluenesulfonic acid (p-TsOH) and sulfuric acid are effective homogeneous catalysts for this type of transformation. scispace.commdpi.comajgreenchem.com The mechanism involves protonation of the carbonyl oxygen of benzoic acid, rendering it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of mannitol (B672). To drive the equilibrium towards the product, the water formed during the reaction must be continuously removed. google.com

Table 1: Examples of Acid Catalysts in Polyol Esterification

Catalyst Type Relevant Application/Conditions Reference
p-Toluenesulfonic acid Homogeneous Direct esterification of D-mannitol with stearic acid at 170 °C. mdpi.com
Sulfuric Acid Homogeneous General catalyst for esterification and dehydration of alditols. scispace.comgoogle.com

Base-catalyzed routes often involve more reactive acylating agents like benzoyl chloride. In the Schotten-Baumann reaction, an aqueous base (like sodium hydroxide) is used to neutralize the HCl byproduct, while the acylation occurs. For polyol chemistry, organic bases are more common. Pyridine is a classic choice, serving as both the base and solvent, activating the acid chloride and scavenging the generated HCl. publish.csiro.au Another highly effective base catalyst used in conjunction with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is 4-dimethylaminopyridine (B28879) (DMAP). pharm.or.jp In transesterification reactions to produce polyol esters, basic catalysts like potassium carbonate are also utilized. google.com

To enhance reaction efficiency and facilitate product isolation, advanced solvent and catalyst strategies have been developed. A dual-solvent approach often involves using a water-immiscible solvent, such as cyclohexane (B81311) or toluene, as an azeotropic agent. mdpi.comajgreenchem.com This agent forms a minimum-boiling azeotrope with the water produced during esterification, allowing for its removal via a Dean-Stark apparatus, thereby driving the reaction equilibrium towards the formation of D-Mannitol Hexabenzoate. ijcce.ac.ir

Heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and recycling, leading to more sustainable processes. Solid acid catalysts are particularly relevant. Materials such as acidic montmorillonite (B579905) clays (B1170129) (e.g., KSF, KP10) and metal oxides like tin(IV) oxide (SnO₂) and its nano-form have demonstrated high catalytic activity for the esterification of polyols. ijcce.ac.irresearchgate.net Perfluorosulfonic acid resins, such as Aquivion-H, have also proven to be highly efficient and recyclable solid catalysts for reactions involving the D-mannitol backbone, suggesting their potential for benzoylation reactions. unimi.it

Table 2: Heterogeneous Catalysts for Polyol Esterification

Catalyst Class Key Advantages Reference
Montmorillonite Clays Solid Acid High surface area, good activity, readily available. researchgate.net
Nano-SnO₂ Metal Oxide High activity, chemical inertness, non-corrosive, short reaction times. ijcce.ac.ir

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield of D-Mannitol Hexabenzoate requires careful optimization of several reaction parameters.

Temperature: Esterification reactions are typically endothermic, and higher temperatures (e.g., 150-170 °C) are often used to increase the reaction rate. mdpi.comgoogle.com However, excessively high temperatures can lead to side reactions like dehydration or degradation, especially under strong acid catalysis. scispace.com

Reactant Stoichiometry: Using a molar excess of the acylating agent (e.g., benzoic acid or benzoyl chloride) can shift the reaction equilibrium to favor the formation of the fully substituted hexabenzoate product. google.com

Water Removal: As previously mentioned, the continuous removal of water is crucial for driving direct esterification reactions to completion. This is effectively achieved through azeotropic distillation or by applying a vacuum to the reaction system. google.comgoogle.com

Modern Techniques: The use of microwave reactors can dramatically reduce reaction times and allow for rapid optimization of conditions. nii.ac.jp Flow chemistry setups, in particular, enable high-throughput screening of parameters like temperature, residence time, and catalyst loading to quickly identify the optimal conditions for maximum yield. nii.ac.jp

Table 3: Factors for Optimizing D-Mannitol Hexabenzoate Synthesis

Parameter Effect on Reaction Optimization Strategy Reference
Temperature Increases reaction rate but can cause degradation. Find optimal balance; typically 150-170 °C for conventional heating. mdpi.com
Pressure Low pressure (vacuum) helps remove volatile byproducts (e.g., H₂O). Apply vacuum to shift equilibrium and drive reaction to completion. google.com
Catalyst Concentration Higher concentration increases rate but may promote side reactions. Use the minimum effective amount; heterogeneous catalysts simplify removal. researchgate.net

| Byproduct Removal | Essential for driving equilibrium in direct esterification. | Use a Dean-Stark trap with an azeotropic solvent (e.g., toluene). | ajgreenchem.com |

Isolation and Advanced Purification Protocols for High Purity

The isolation and purification of D-Mannitol Hexabenzoate are critical steps to obtain a product with high purity, free from starting materials, catalysts, and partially esterified intermediates. The typical workup procedure begins with quenching the reaction and neutralizing any acid or base catalyst. google.com The crude product, being largely insoluble in water, can often be precipitated by pouring the reaction mixture into a large volume of ice water and collected via vacuum filtration. huji.ac.il

For achieving high purity, recrystallization is the most common and effective technique. scribd.com The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene has been reported as a suitable recrystallization solvent for D-Mannitol Hexabenzoate. acs.org Alternatively, a solvent/anti-solvent system can be used, where the crude product is dissolved in a good solvent and a poor solvent (like hexane) is added to induce precipitation. huji.ac.il For removing persistent impurities or separating esters with very similar properties, column chromatography on silica (B1680970) gel is an indispensable tool, allowing for separation based on polarity. pharm.or.jp

Process Intensification and Scalability Considerations in Chemical Production

The industrial-scale synthesis of D-Mannitol hexabenzoate, a highly functionalized molecule, presents several challenges that necessitate the adoption of advanced manufacturing strategies. Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient production processes. When considering the scalability of D-Mannitol hexabenzoate production, from laboratory to pilot and full-scale manufacturing, several factors including reaction kinetics, catalyst efficiency, reactor design, and downstream processing must be optimized to ensure economic viability and product quality.

The primary route for synthesizing D-Mannitol hexabenzoate is the esterification of D-Mannitol with benzoic acid or its derivatives. This reaction involves the formation of six ester linkages, which introduces significant steric hindrance and can lead to challenges in achieving complete conversion and high purity on a large scale. smolecule.com

The choice of catalyst is critical for an efficient esterification process. While homogeneous acid catalysts like p-toluenesulfonic acid (pTSA) can facilitate rapid benzoylation, they often result in poor regioselectivity and can be difficult to separate from the final product, posing challenges for purification at an industrial scale. smolecule.com

Organocatalytic systems have emerged as a promising alternative. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with an acylating agent like 1-benzoylimidazole in acetonitrile (B52724) has demonstrated high efficiency for the benzoylation of polyols, offering excellent regioselectivity for primary hydroxyl groups. smolecule.com This system can achieve near-quantitative conversion to D-Mannitol hexabenzoate under relatively mild conditions, which is advantageous for large-scale production by minimizing energy consumption and potential side reactions. smolecule.com

The table below illustrates a comparison of different catalytic systems for the synthesis of polyol benzoates, highlighting key parameters relevant to scalability.

Table 1: Comparison of Catalytic Systems for Polyol Benzoylation

Catalyst System Temperature (°C) Reaction Time (hours) Yield (%) Scalability Considerations
p-Toluenesulfonic Acid (pTSA) 120-140 12-24 70-85 Difficult catalyst removal, potential for side reactions at high temperatures.
DBU / 1-Benzoylimidazole 60 12 >90 Milder conditions, high selectivity, but catalyst cost and recycling need evaluation for large-scale use. smolecule.com
Immobilized Lipase (B570770) 40-60 24-72 Variable Green catalyst, easy separation, but slower reaction rates and potential for enzyme deactivation with full esterification. smolecule.com

For large-scale production, moving from traditional batch reactors to continuous flow processes can offer significant advantages in terms of safety, efficiency, and consistency. Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs) can provide better temperature control for the exothermic esterification reaction and allow for steady-state operation, leading to a more uniform product quality.

Reactive distillation is another process intensification technology that can be highly effective for esterification reactions. By continuously removing water, a byproduct of the esterification, the reaction equilibrium is shifted towards the product side, leading to higher conversion rates. This integration of reaction and separation into a single unit operation can significantly reduce capital and operating costs. While specific data for D-Mannitol hexabenzoate is limited, studies on similar polyol ester productions have shown the benefits of this approach. nih.gov

The following table outlines key process parameters for the scale-up of a generic polyol benzoate (B1203000) production process, which can be adapted for D-Mannitol hexabenzoate.

Table 2: Process Parameters for Scalable Polyol Benzoate Production

Parameter Batch Reactor Continuous Flow Reactor (PFR)
Volume 1000 L 100 L
Temperature 80-120 °C 100-150 °C
Pressure Atmospheric / Vacuum 1-5 bar
Residence Time 12-24 hours 30-90 minutes
Agitation Speed 100-300 RPM N/A (mixing through flow)
Heat Transfer Jacket Cooling/Heating High Surface Area-to-Volume Ratio
Productivity (kg/day) ~500 ~1500

The scalability of the synthesis of D-Mannitol hexabenzoate is also heavily dependent on the efficiency of downstream processing. The separation of the product from unreacted starting materials, catalyst, and byproducts is a critical step. Crystallization is a common method for purifying solid products like D-Mannitol hexabenzoate. The choice of solvent for crystallization is crucial and must be selected based on solubility profiles, safety, and environmental impact.

Solvent-free reaction conditions, where possible, represent a significant step in process intensification, as they eliminate the need for solvent recovery and reduce the environmental footprint of the process. smolecule.com Microwave-assisted synthesis has also been explored as a method to accelerate the esterification reaction, potentially leading to shorter reaction times and increased throughput, which are desirable for industrial-scale production. smolecule.com

Ultimately, a successful scale-up of D-Mannitol hexabenzoate production requires a holistic approach, considering the interplay between reaction chemistry, reactor engineering, and separation science to develop a robust, efficient, and economically viable manufacturing process.

Stereochemical and Conformational Analysis of D Mannitol Hexabenzoate

Intrinsic Molecular Flexibility and Conformational Complexity

D-mannitol hexabenzoate is characterized by significant molecular flexibility, primarily due to the numerous rotatable bonds within its structure. nih.gov The six-carbon backbone of the mannitol (B672) core, coupled with the six bulky benzoyl groups, creates a molecule with a high number of degrees of freedom. This inherent flexibility leads to a complex conformational landscape, with a multitude of possible spatial arrangements of the atoms.

Computational Challenges in Three-Dimensional Conformer Generation

Generating a comprehensive set of three-dimensional conformers for D-mannitol hexabenzoate is computationally demanding. nih.gov Standard computational methods for conformer generation often struggle with molecules that possess a high degree of flexibility and a large number of atoms. nih.govethz.ch The PubChem database, for instance, notes that conformer generation for D-mannitol hexabenzoate is disallowed due to the molecule being "too many atoms, too flexible". nih.gov

The primary challenge lies in the vastness of the conformational space that needs to be explored. Stochastic search methods, which randomly sample the conformational space, can be applied to flexible molecules. ethz.ch However, for a molecule as complex as D-mannitol hexabenzoate, ensuring a thorough sampling of all low-energy conformations is a significant hurdle. The computational cost of such calculations can be prohibitive, and there is a risk of missing the most stable, and therefore most relevant, conformations.

Recent advancements in computational chemistry, such as the ETKDG method which combines stochastic searches with experimental torsion-angle preferences, have improved conformer generation for flexible molecules. ethz.ch However, even these advanced methods face challenges with highly substituted and flexible acyclic molecules like D-mannitol hexabenzoate.

Structural Insights from Analogous Polybenzoylated Systems

While direct structural data for D-mannitol hexabenzoate is limited, insights can be gleaned from studies of analogous polybenzoylated systems. For example, the regioselective benzoylation of other polyols has been studied, providing information on the relative reactivity of different hydroxyl groups. researchgate.net

Status and Prospects of X-ray Crystallographic Studies

To date, a definitive single-crystal X-ray diffraction structure of D-mannitol hexabenzoate has not been reported in the major crystallographic databases. biokeanos.com Obtaining a single crystal suitable for X-ray diffraction can be challenging for highly flexible molecules, as they may have difficulty packing into a well-ordered crystal lattice. researchgate.net

However, X-ray crystallography has been successfully applied to other derivatives of D-mannitol and related polyols. pageplace.depageplace.denih.govresearchgate.net For instance, the crystal structures of D-mannitol esters of 4-methoxybenzeneboronic acid have been determined. nih.gov These studies demonstrate that with appropriate crystallization conditions, it is possible to obtain structural data for complex mannitol derivatives.

Future efforts to obtain a crystal structure of D-mannitol hexabenzoate would be invaluable for understanding its precise three-dimensional arrangement and the influence of the benzoyl groups on the hexitol (B1215160) backbone conformation.

Influence of Benzoyl Moieties on Hexitol Backbone Conformation

The six bulky benzoyl groups in D-mannitol hexabenzoate are expected to exert a significant influence on the conformation of the hexitol backbone. The steric hindrance introduced by these large substituents will likely favor conformations that minimize steric strain. smolecule.com This could lead to a more extended or "zig-zag" conformation of the carbon chain, as opposed to the more compact, bent conformations that are possible for the parent D-mannitol.

In related systems, such as hexitol nucleic acids (HNA), the sugar-phosphate backbone adopts a rigid conformation. researchgate.net While D-mannitol hexabenzoate lacks the phosphate (B84403) linkages of HNA, the bulky benzoyl groups may similarly restrict the conformational freedom of the hexitol backbone. The steric interactions between adjacent benzoyl groups will likely play a dominant role in determining the preferred torsional angles along the carbon chain.

Furthermore, the electronic properties of the benzoyl groups could also influence the conformation through non-covalent interactions, such as dipole-dipole interactions or pi-stacking, although steric hindrance is likely the primary factor.

Table 2: Compound Names Mentioned

Compound Name
D-Mannitol
D-Mannitol hexabenzoate
4-methoxybenzeneboronic acid

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of D-Mannitol hexabenzoate, providing detailed information about the proton and carbon environments within the molecule.

The ¹H NMR spectrum of D-Mannitol hexabenzoate is characterized by two distinct regions corresponding to the aromatic protons of the benzoate (B1203000) groups and the aliphatic protons of the mannitol (B672) backbone.

Aromatic Protons: The protons on the six benzoate rings typically appear in the downfield region between δ 7.2 and 8.1 ppm. smolecule.com This region often shows complex multiplets due to the ortho-, meta-, and para-protons of the benzoyl groups.

Aliphatic Protons: The protons of the mannitol core are shifted significantly downfield compared to unsubstituted D-mannitol (which appear between 3.62-3.88 ppm) due to the deshielding effect of the adjacent benzoyl ester groups. medpharmareports.com These protons on the C1-C6 backbone are observed in a specific pattern that confirms the complete esterification of all six hydroxyl groups. The disappearance of hydroxyl proton signals, which would typically be seen between δ 3.5–4.2 ppm, further verifies the formation of the hexabenzoate derivative. smolecule.com

Table 1: Representative ¹H NMR Chemical Shift Ranges for D-Mannitol Hexabenzoate

Proton TypeChemical Shift (δ) Range (ppm)
Aromatic (Benzoyl)7.2 - 8.1 smolecule.com
Aliphatic (Mannitol Backbone)Specific downfield shifts

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of D-Mannitol hexabenzoate. The spectrum is defined by signals from the carbonyl carbons, the aromatic carbons of the benzoate groups, and the aliphatic carbons of the mannitol core.

Carbonyl Carbons: The six equivalent carbonyl carbons of the ester groups are highly deshielded and typically appear around 165-170 ppm.

Aromatic Carbons: The carbons of the benzene (B151609) rings resonate in the approximate range of 128-134 ppm.

Mannitol Backbone Carbons: The carbons of the mannitol chain (C1-C6) are found in the upfield region, typically between 60-80 ppm. For comparison, the carbons in unsubstituted D-mannitol appear at approximately 63.5 ppm, 71.2 ppm, and 76.3 ppm. unimi.itresearchgate.net The specific shifts in the hexabenzoate derivative are influenced by the ester linkages.

Heteronuclear correlation techniques are vital for linking the proton and carbon skeletons.

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure and confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For D-Mannitol hexabenzoate, it would establish the connectivity between adjacent protons along the C1-C6 mannitol backbone, allowing for the sequential assignment of these aliphatic signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique definitively links each proton signal of the mannitol backbone to its corresponding carbon atom, confirming the C-H framework. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JHC and ³JHC). columbia.edu This is particularly powerful for confirming the ester linkages in D-Mannitol hexabenzoate. Key HMBC correlations would be observed between the protons on the mannitol backbone (e.g., H1, H2) and the carbonyl carbons (C=O) of the attached benzoate groups, providing unequivocal proof of the esterification sites.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of D-Mannitol hexabenzoate, which serves to confirm its elemental composition. The molecular formula for D-Mannitol hexabenzoate is C₅₄H₄₄O₁₂. The calculated exact mass can be compared against the experimentally determined value. HRMS analysis, often using techniques like electrospray ionization (ESI), typically detects the molecule as a sodiated adduct ([M+Na]⁺). acs.org This precise mass measurement provides strong evidence for the molecular formula and corroborates the structural data obtained from NMR.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups present in D-Mannitol hexabenzoate through their characteristic molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of D-Mannitol hexabenzoate is dominated by strong absorption bands characteristic of its ester and aromatic functionalities. A very strong band is expected in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the six ester groups. Other significant absorptions include C-O stretching bands and bands related to the aromatic rings (C=C and C-H stretching). The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) confirms the complete esterification of the mannitol hydroxyl groups. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The spectrum would also show characteristic bands for the aromatic ring vibrations and the carbonyl groups, aiding in a comprehensive vibrational analysis.

Table 2: Key IR Absorption Bands for D-Mannitol Hexabenzoate

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
C=O (Ester)~1720 - 1740Stretching
C-O (Ester)~1250 - 1300Stretching
C=C (Aromatic)~1450 - 1600Stretching
C-H (Aromatic)~3000 - 3100Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The primary chromophores in D-Mannitol hexabenzoate are the six benzoyl groups. These groups contain π-electron systems that absorb UV radiation, leading to π → π* transitions. The UV-Vis spectrum is expected to show strong absorption bands characteristic of the benzoyl chromophore. This analysis helps to confirm the presence and electronic environment of the aromatic ester groups within the structure. aimspress.com

Reaction Kinetics and Mechanistic Investigations

Elucidation of Reaction Mechanisms in D-Mannitol Esterification

D-Mannitol + 6 Benzoic Acid → D-Mannitol Hexabenzoate + 6 H₂O. smolecule.com

Several methods can be employed for this synthesis, each with its own mechanistic nuances:

Direct Esterification: This classic approach involves heating D-mannitol with an excess of benzoic acid in the presence of an acid catalyst. smolecule.com The mechanism proceeds via protonation of the benzoic acid carbonyl group, followed by nucleophilic attack from a hydroxyl group of D-mannitol. Subsequent proton transfers and elimination of water lead to the formation of the ester bond. This process is repeated for all six hydroxyl groups.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the esterification reaction. smolecule.com The mechanism is similar to direct esterification, but the microwave energy provides efficient and uniform heating, leading to faster reaction rates.

Organocatalyst-Mediated Esterification: Modern synthetic strategies utilize organocatalysts to achieve higher selectivity and milder reaction conditions. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) has been shown to be highly effective for the benzoylation of polyols. smolecule.com The proposed mechanism involves DBU acting as a nucleophilic catalyst, deprotonating the hydroxyl group of D-mannitol to increase its nucleophilicity towards the benzoylating agent. smolecule.com This method can offer greater control over the degree of esterification. smolecule.com

Protecting Group Strategies: For controlled synthesis and the preparation of specific isomers, protecting group strategies are often employed. smolecule.com This involves the temporary protection of certain hydroxyl groups to direct the benzoylation to other positions. For example, primary hydroxyl groups can be selectively protected with trityl groups, allowing for the benzoylation of the secondary hydroxyls. smolecule.com Subsequent removal of the protecting groups yields the desired D-Mannitol, hexabenzoate derivative. smolecule.com

Kinetic Studies of D-Mannitol Hexabenzoate Formation and Transformation

Kinetic studies provide quantitative data on the rates of formation and transformation of this compound. The rate of the esterification reaction is influenced by several factors, including temperature, catalyst concentration, and the nature of the solvent.

While specific kinetic data for the complete hexabenzoylation of D-mannitol is not extensively documented in readily available literature, general principles of esterification kinetics apply. The reaction is typically second-order, with the rate being proportional to the concentrations of both the alcohol (D-mannitol) and the acylating agent (benzoic acid or its derivative).

Kinetic analysis of related reactions, such as the benzoylation of other polyols, indicates that the rate-determining step is often the nucleophilic attack of the hydroxyl group on the activated acylating agent. smolecule.com In the case of this compound, the presence of six bulky benzoyl groups can introduce steric hindrance, which may slow down the rate of subsequent benzoylations. smolecule.com This steric hindrance can lead to an increase in the activation energy for the reaction. smolecule.com

The transformation of this compound, primarily through hydrolysis, is also a subject of kinetic investigation. The rate of hydrolysis is dependent on pH and temperature, with the reaction being significantly faster under acidic or basic conditions compared to neutral pH.

Table 1: Factors Influencing the Rate of D-Mannitol Hexabenzoate Formation

FactorEffect on Reaction RateRationale
Temperature IncreasesProvides more kinetic energy to reacting molecules, increasing collision frequency and energy.
Catalyst Concentration Increases (up to a point)A higher concentration of acid or base catalyst accelerates the protonation/deprotonation steps.
Steric Hindrance DecreasesThe bulky benzoyl groups can hinder the approach of the acylating agent to the remaining hydroxyl groups. smolecule.com
Solvent Polarity VariesThe choice of solvent can influence the solubility of reactants and stabilize transition states.

Chemical Stability under Varying Environmental Conditions

This compound exhibits a degree of chemical stability that is influenced by environmental factors such as temperature, pH, and exposure to light.

Thermal Stability: D-mannitol itself undergoes degradation at elevated temperatures, and its derivatives can also be susceptible to thermal decomposition. researchgate.net The stability of this compound at high temperatures is a critical consideration for its potential applications. While specific data for the hexabenzoate is limited, studies on D-mannitol show that prolonged heating can lead to changes in its physical and chemical properties. researchgate.net

pH Stability: The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally lowest at a neutral pH. In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the cleavage of the ester bond.

Photostability: The benzoyl groups in this compound contain aromatic rings, which can absorb ultraviolet (UV) light. Prolonged exposure to UV radiation could potentially lead to photochemical degradation reactions, although specific studies on the photostability of this compound are not widely reported.

Degradation Pathways and Product Identification in Perbenzoylated Carbohydrates

The degradation of this compound, like other perbenzoylated carbohydrates, primarily proceeds through the hydrolysis of its ester bonds. This process can be catalyzed by acids, bases, or enzymes.

The primary degradation products are D-mannitol and benzoic acid. Under controlled hydrolysis, a mixture of partially benzoylated mannitol (B672) esters may also be formed.

Studies on the degradation of other perbenzoylated carbohydrates, such as octa-O-benzoylaldobiononitriles, have shown that the degradation process can be complex. sci-hub.se For instance, the Zemplén degradation, which involves the use of sodium methoxide, can lead to a mixture of products due to the lability of the glycosidic linkage in those compounds. sci-hub.se While this compound does not have a glycosidic bond, the principles of ester cleavage under such conditions are relevant.

The identification of degradation products is typically carried out using analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To separate the different components of the degradation mixture. oup.com

Mass Spectrometry (MS): To determine the molecular weight of the degradation products. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the degradation products. sci-hub.se

In the context of xenobiotic metabolism in plants, perbenzoylated carbohydrates are used as derivatives for analytical purposes to identify the carbohydrate moieties of metabolites. oup.com This highlights the importance of understanding their chromatographic behavior and fragmentation patterns in mass spectrometry for accurate identification.

Influence of Substituents on Reaction Rates and Selectivity

The rate and selectivity of the esterification of D-mannitol to form this compound can be significantly influenced by the nature of the substituents on both the mannitol backbone and the benzoylating agent.

Substituents on the Mannitol Backbone: While the parent D-mannitol has only hydroxyl groups, in synthetic strategies involving protecting groups, the nature of these protecting groups can influence the reactivity of the remaining hydroxyls. Bulky protecting groups can sterically hinder the approach of the benzoylating agent, thereby decreasing the reaction rate at nearby positions. smolecule.com

Substituents on the Benzoylating Agent: The electronic properties of the benzoylating agent play a crucial role. Electron-withdrawing groups on the aromatic ring of the benzoyl chloride or benzoic anhydride (B1165640) will make the carbonyl carbon more electrophilic, thus increasing the reaction rate. nih.gov Conversely, electron-donating groups will decrease the reactivity of the acylating agent. libretexts.org

This relationship can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. nih.gov

Furthermore, the choice of catalyst can dramatically influence the regioselectivity of the benzoylation. For example, certain organocatalysts can preferentially catalyze the esterification of primary hydroxyl groups over secondary ones. smolecule.com This selectivity is attributed to the specific interactions between the catalyst, the substrate, and the acylating agent. mdpi.com

Purity Assessment and Advanced Analytical Separation Techniques

Thermal Analysis Techniques for Purity and Solid-State Characterization

Thermal analysis provides critical information about the melting behavior, thermal stability, and solid-state properties of D-Mannitol, hexabenzoate. While specific thermal data for this compound is not widely published, the principles of thermal analysis can be described. Research on related materials indicates that this compound derivatives possess good thermal stability. smolecule.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a crystalline substance like this compound, DSC analysis reveals a sharp endothermic peak corresponding to its melting point. scialert.net The onset temperature of this peak is taken as the melting point, and the area under the peak represents the enthalpy of fusion. scialert.net The sharpness of the melting peak is an indicator of purity; impurities typically cause a broadening of the peak and a depression of the melting point. High-purity materials exhibit a sharp, well-defined melting endotherm. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. scialert.net This technique is used to assess the thermal stability and decomposition profile of this compound. The TGA curve shows the temperature at which mass loss begins, indicating the onset of decomposition. scialert.net For the parent compound, D-Mannitol, decomposition begins around 300 °C. scialert.net The ester linkages in the hexabenzoate derivative are expected to provide significant thermal stability. smolecule.com

Table 2: Typical Data Obtained from Thermal Analysis
TechniqueParameter MeasuredInformation Gained
DSC Heat Flow vs. TemperatureMelting Point, Enthalpy of Fusion, Purity Indication, Polymorphism
TGA Mass vs. TemperatureThermal Stability, Decomposition Temperature, Presence of Volatiles

Methodologies for Residual Solvent and Inorganic Impurity Detection

Beyond organic impurities related to the main component, a full purity assessment must account for residual solvents from the manufacturing process and trace inorganic (elemental) impurities.

Residual Solvent Detection: As outlined in section 8.1.2, static headspace gas chromatography (HS-GC) is the standard and recommended method for analyzing residual solvents in pharmaceutical substances, in accordance with guidelines such as ICH Q3C and USP <467>. innoteg-instruments.comscharlab.com The method is highly sensitive and specific for the volatile compounds of interest while avoiding contamination from the non-volatile this compound.

Inorganic Impurity Detection: Trace elemental impurities can be introduced from raw materials, catalysts, or manufacturing equipment. The modern standard for their detection and quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), as detailed in guidelines like ICH Q3D. merckmillipore.com The sample is digested in strong acid to break down the organic matrix, and the resulting solution is nebulized into a high-temperature plasma. The elements are ionized and then detected by a mass spectrometer (ICP-MS) or by their characteristic atomic emission spectra (ICP-OES). This allows for the quantification of a wide range of elements at parts-per-million (ppm) to parts-per-billion (ppb) levels. nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and predict the reactivity of D-mannitol hexabenzoate. northwestern.eduarxiv.org Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to solve the electronic Schrödinger equation for the molecule, providing insights into various molecular properties. northwestern.edu

The electronic structure of D-mannitol hexabenzoate is characterized by the distribution of electrons within the molecule, which dictates its chemical behavior. Key parameters obtained from quantum chemical calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity.

Furthermore, these calculations can generate electron density maps and electrostatic potential surfaces, which visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack. For D-mannitol hexabenzoate, the benzoate (B1203000) groups, with their electron-withdrawing carbonyl functionalities and aromatic rings, significantly influence the electronic properties of the mannitol (B672) backbone.

Table 1: Calculated Electronic Properties of D-Mannitol Hexabenzoate (Illustrative)

PropertyValue (Illustrative)Significance
HOMO Energy-8.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.5 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap6.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment4.5 DMeasures the overall polarity of the molecule.

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Ensemble Analysis

D-mannitol hexabenzoate is a flexible molecule with numerous rotatable bonds, leading to a vast number of possible conformations. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. rsc.org

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for each atom, the trajectory of the system is generated over time. This trajectory provides a statistical ensemble of conformations that the molecule can adopt under specific conditions (e.g., in a solvent or in a vacuum).

Table 2: Key Parameters from Molecular Dynamics Simulations of D-Mannitol Hexabenzoate (Illustrative)

ParameterDescriptionIllustrative Finding
Radius of Gyration (Rg)A measure of the molecule's compactness.Fluctuations in Rg indicate conformational changes. A stable average Rg suggests a preferred overall shape.
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed conformations.A low RMSD indicates conformational stability, while high RMSD suggests significant flexibility.
Dihedral Angle DistributionsShows the preferred rotational angles of specific bonds.Can reveal the dominant conformations of the mannitol backbone and the orientation of the benzoate side chains.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to a solvent.Provides insights into how the molecule interacts with its environment.

Note: The findings in this table are illustrative and would be the result of a detailed molecular dynamics simulation study.

Predictive Modeling of Spectroscopic Data

Computational methods can be used to predict the spectroscopic properties of D-mannitol hexabenzoate, which can aid in the interpretation of experimental spectra. Techniques like time-dependent density functional theory (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be predicted from the second derivatives of the energy with respect to the atomic coordinates.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated using quantum chemical methods. These predictions are valuable for assigning peaks in experimental NMR spectra and for gaining a more detailed understanding of the molecule's structure in solution. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 3: Predicted vs. Experimental Spectroscopic Data for D-Mannitol Hexabenzoate (Illustrative)

Spectroscopic TechniquePredicted Data (Illustrative)Experimental Data (Illustrative)Application
UV-Vis (λmax)230 nm, 275 nm228 nm, 273 nmConfirmation of electronic transitions associated with the benzoate chromophores.
IR (C=O stretch)1725 cm⁻¹1720 cm⁻¹Identification of the carbonyl functional groups.
¹H NMR (aromatic protons)7.4-8.1 ppm7.3-8.0 ppmAssignment of protons on the benzoate rings.
¹³C NMR (carbonyl carbon)166 ppm165 ppmIdentification of the ester carbonyl carbons.

Note: The values presented are for illustrative purposes to demonstrate the principle of predictive modeling.

In Silico Design of Novel D-Mannitol Hexabenzoate Derivatives and Their Properties

In silico design involves the use of computational methods to design new molecules with desired properties before they are synthesized in the laboratory. rjpbr.comnih.gov For D-mannitol hexabenzoate, this could involve modifying the benzoate groups with different substituents to tune its electronic, physical, and chemical properties.

For example, by adding electron-donating or electron-withdrawing groups to the aromatic rings of the benzoate moieties, it is possible to alter the HOMO-LUMO gap, dipole moment, and reactivity of the molecule. Computational screening of a virtual library of D-mannitol hexabenzoate derivatives can be performed to identify candidates with specific desired characteristics, such as enhanced thermal stability, different solubility profiles, or altered optical properties.

The process typically involves:

Defining the desired properties: For instance, a higher thermal stability might be targeted.

Generating a virtual library of derivatives: This is done by systematically modifying the structure of D-mannitol hexabenzoate.

Calculating the properties of the derivatives: Using quantum chemical or other computational methods.

Screening and selecting the most promising candidates: Based on the calculated properties.

This in silico approach can significantly accelerate the discovery and development of new materials by reducing the time and cost associated with experimental synthesis and testing. documentsdelivered.com

Future Research Trajectories and Interdisciplinary Perspectives

Integration with Supramolecular Chemistry for Self-Assembled Systems

The integration of D-Mannitol, hexabenzoate into the field of supramolecular chemistry presents a promising avenue for the development of novel self-assembled systems. The compound's distinct molecular architecture, featuring a rigid polyol backbone and six peripheral benzoate (B1203000) esters, provides a well-defined scaffold for directing the formation of ordered nanostructures. mdpi.com The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking between the aromatic benzoate groups, van der Waals forces, and potential hydrogen bonding interactions if any residual hydroxyl groups are present or introduced. mdpi.com

Future research is anticipated to focus on controlling the self-assembly of this compound and its derivatives to generate a variety of supramolecular architectures, such as nanofibers, gels, and liquid crystals. mdpi.comtandfonline.com The morphology and properties of these self-assembled materials are highly dependent on external conditions. rsc.org By systematically varying parameters such as solvent polarity, temperature, and concentration, it is possible to tune the resulting supramolecular structures. rsc.org For instance, in carbohydrate-based amphiphiles, the balance between hydrophilic and hydrophobic interactions, influenced by the solvent environment, dictates the formation of different aggregates like micelles or nanotubes. mdpi.comresearchgate.net

The potential for this compound to act as a molecular template is a key area of interest. Its defined geometry can be utilized to organize other molecules, leading to the creation of complex, functional supramolecular systems. mdpi.com This could be exploited in the development of materials with unique optical and electronic properties, where the ordered arrangement of the benzoate groups could facilitate energy transfer processes. mdpi.com

Table 1: Influence of External Conditions on the Self-Assembly of Carbohydrate-Based Amphiphiles

ParameterEffect on Self-AssemblyResulting Morphologies
Solvent Polarity Alters the hydrophobic-hydrophilic balance, influencing intermolecular interactions.Can induce transitions between micelles, nanofibers, and gels. mdpi.com
Temperature Affects molecular mobility and the strength of non-covalent interactions.Can trigger gel-to-sol transitions or changes in the packing of self-assembled structures. rsc.orgnih.gov
Concentration Determines the proximity of molecules and the likelihood of aggregation.Above a critical concentration, can lead to the formation of extended supramolecular polymers.
Presence of Additives Co-solvents or salts can screen or enhance intermolecular forces.Can modulate the size and shape of the resulting aggregates.

Exploration of Green Chemistry Principles in Synthesis and Application

The traditional synthesis of this compound typically involves chemical esterification, which may utilize harsh reagents and generate significant waste. Future research will increasingly focus on the application of green chemistry principles to develop more sustainable and environmentally friendly methods for its synthesis and use. Key areas of exploration include the use of enzymatic catalysts and the optimization of reaction conditions to improve atom economy and reduce the environmental impact. nih.gov

Enzymatic synthesis, particularly using lipases, offers a promising alternative to conventional chemical methods. nih.gov Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and in the absence of hazardous solvents. researchgate.netacs.org The development of robust and recyclable immobilized enzyme systems will be crucial for the economic viability of this approach. nih.govacs.org Research into solvent-free reaction conditions or the use of green solvents like ionic liquids or deep eutectic solvents is also a key aspect of this trajectory. acs.org

A comparative analysis of traditional and potential enzymatic synthesis routes for polyol esters highlights the advantages of the biocatalytic approach in terms of green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor). chembam.comrsc.org

Table 2: Comparison of Traditional vs. Potential Enzymatic Synthesis of a Polyol Ester

ParameterTraditional Chemical SynthesisPotential Enzymatic Synthesis
Catalyst Strong acids (e.g., sulfuric acid)Lipases (e.g., Candida antarctica lipase (B570770) B) nih.gov
Reaction Temperature High (e.g., >100 °C)Mild (e.g., 40-70 °C) nih.gov
Solvent Often requires organic solvents (e.g., pyridine)Can be performed in solvent-free systems or green solvents. acs.org
Byproducts Acidic waste, potential for side reactionsPrimarily water rsc.org
Atom Economy Lower due to catalysts and potential side reactionsHigher, approaching theoretical maximum chembam.com
E-Factor Higher (more waste generated per kg of product)Lower (less waste generated) chembam.com

The application of this compound as a bio-based material is also an important aspect of its green profile. Derived from D-mannitol, a renewable resource, its use in long-lasting materials can contribute to a more sustainable chemical industry. heaocn.com Furthermore, the biodegradability of polyol esters is a significant advantage, particularly in applications such as lubricants where release into the environment is a concern. heaocn.comgoogle.comnovvi.com

Bio-Inspired Chemical Transformations and Enzymatic Modifications

Future research into this compound is likely to draw inspiration from biological systems, exploring enzymatic and chemoenzymatic approaches for its modification. nih.govnih.gov The inherent chirality and multiple functionalization points of the D-mannitol core make it an excellent substrate for creating a diverse range of derivatives with tailored properties. researchgate.net Enzymes, with their high specificity, offer the potential for precise modifications that would be challenging to achieve through traditional chemical methods. kaist.ac.kr

Lipases, for example, have been shown to be effective in the regioselective acylation of polyols. kaist.ac.krnih.gov This could be exploited to selectively remove or exchange specific benzoate groups on the this compound molecule, creating new compounds with altered solubility, reactivity, or self-assembly characteristics. This approach could lead to the development of novel amphiphiles for drug delivery or advanced materials. rsc.org

Furthermore, other classes of enzymes could be employed to introduce different functional groups onto the mannitol (B672) backbone, either before or after benzoylation. For instance, oxidoreductases could be used to introduce keto groups, while glycosyltransferases could be used to attach sugar moieties, leading to complex and highly functionalized molecules. The combination of enzymatic reactions with chemical synthesis, known as chemoenzymatic synthesis, will be a powerful tool for creating novel D-mannitol derivatives. nih.govnih.gov

Table 3: Potential Bio-Inspired Modifications of the D-Mannitol Core

Enzyme ClassPotential ModificationResulting StructurePotential Application
Lipases Regioselective de-benzoylation or transesterificationPartially de-benzoylated or asymmetrically substituted mannitol estersAmphiphiles for self-assembly, chiral building blocks
Oxidoreductases Oxidation of hydroxyl groups to ketonesMannitol derivatives with keto functionalitiesPrecursors for further chemical synthesis, altered polarity
Glycosyltransferases Attachment of sugar units to hydroxyl groupsGlycosylated mannitol benzoatesEnhanced biocompatibility, targeted drug delivery
Kinases Phosphorylation of hydroxyl groupsPhosphorylated mannitol derivativesIncreased water solubility, biologically active compounds

Emerging Niche Applications in Specialized Chemical Technologies

The unique combination of properties of this compound, including its thermal stability, high refractive index, and potential for self-assembly, makes it a candidate for a variety of emerging niche applications in specialized chemical technologies. heaocn.comrumanza.com

One promising area is in the formulation of high-performance polymers and functional fluids. heaocn.com Polyol esters are known for their excellent lubricating properties and thermal stability, making them suitable for use in demanding applications such as biodegradable lubricants, hydraulic fluids, and transformer oils. heaocn.comrumanza.comafyren.com The rigid structure of this compound could impart enhanced thermal and oxidative stability to these formulations.

The potential for this compound to form ordered structures through self-assembly also opens up possibilities in the field of organic electronics and photonics. mdpi.com The regular arrangement of the aromatic benzoate groups could create pathways for charge transport or energy transfer, making these materials interesting for applications in organic thin-film transistors or as components in optical devices. The development of carbohydrate-based liquid crystals is an analogous area of research that highlights the potential for sugar derivatives to form highly ordered phases with useful optical properties. tandfonline.comtandfonline.comresearchgate.net

Furthermore, the chiral nature of the D-mannitol core could be exploited in chiral separations or as a chiral dopant in liquid crystal displays. The ability to create stimuli-responsive materials from sugar-based molecules, for example, hydrogels that respond to changes in pH or temperature, suggests that derivatives of this compound could be designed to exhibit similar properties, leading to applications in sensors or smart materials. nih.gov

Table 4: Potential Emerging Niche Applications for this compound and its Derivatives

Application AreaKey Property of this compoundPotential Impact
Biodegradable Lubricants High thermal and oxidative stability, inherent lubricity. heaocn.comgoogle.comDevelopment of high-performance, environmentally friendly lubricants for demanding applications.
High-Performance Polymers Rigid core structure, thermal stability.Can be used as a monomer or additive to enhance the mechanical and thermal properties of polymers. nih.gov
Organic Electronics Potential for self-assembly into ordered structures, aromatic functionalities. mdpi.comDevelopment of novel materials for organic semiconductors, dielectrics, or optical components.
Stimuli-Responsive Materials Modifiable core structure, potential for stimuli-responsive self-assembly. nih.govCreation of "smart" materials for sensors, actuators, or controlled release systems.
Chiral Technologies Inherent chirality from the D-mannitol backbone.Use as a chiral stationary phase in chromatography or as a chiral dopant in liquid crystal displays.

Q & A

Q. How is D-Mannitol hexabenzoate synthesized and characterized in laboratory settings?

  • Methodological Answer : D-Mannitol hexabenzoate is synthesized via esterification, where benzoic acid reacts with D-Mannitol under acidic or catalytic conditions. A validated approach involves refluxing D-Mannitol with benzoyl chloride in pyridine, followed by purification via recrystallization . Characterization includes:
  • Melting Point Analysis : Confirm purity using a melting range of 165–168°C (consistent with D-Mannitol derivatives) .
  • Infrared Spectroscopy (IR) : Identify ester carbonyl peaks (~1720 cm⁻¹) and absence of hydroxyl stretches, confirming complete esterification .
  • Specific Rotation : Measure optical activity using polarimetry ([α]²⁰/D = +23.3° to +24.3° in borax solution) to verify stereochemical integrity .

Q. What analytical techniques are suitable for quantifying D-Mannitol hexabenzoate in complex matrices?

  • Methodological Answer : Enzymatic assays, such as the NADH-coupled method, can be adapted. For example, D-Mannitol hexabenzoate may require hydrolysis to free D-Mannitol prior to analysis. Post-hydrolysis, quantify via:
  • Enzymatic Oxidation : Use D-Mannitol dehydrogenase (ManDH) to oxidize D-Mannitol, measuring NADH production at 340 nm .
  • HPLC : Employ reverse-phase chromatography with UV detection (254 nm) for intact hexabenzoate, using acetonitrile/water gradients .
    Validate methods by spiking recovery tests and comparing against certified standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for D-Mannitol hexabenzoate under varying pH conditions?

  • Methodological Answer : Stability contradictions often arise from hydrolysis kinetics. To address this:
  • Controlled Replicates : Conduct stability studies in triplicate at pH 2–12, monitoring degradation via HPLC .
  • Kinetic Modeling : Calculate hydrolysis rate constants (k) using Arrhenius plots to predict shelf-life under specific conditions .
  • Impurity Profiling : Analyze degradation products (e.g., free benzoic acid) to identify pH-sensitive bonds .
    Note: Avoid adjusting raw data to fit expected models; instead, report deviations and hypothesize mechanistic causes (e.g., nucleophilic attack at ester groups) .

Q. What experimental design considerations are critical for studying D-Mannitol hexabenzoate’s interaction with oxidative enzymes?

  • Methodological Answer : Enzymatic studies require:
  • Substrate Optimization : Pre-dissolve hexabenzoate in DMSO (<5% v/v) to avoid solvent inhibition .
  • Enzyme Specificity : Test homologs (e.g., D-mannitol oxidase from Paenibacillus sp.) for activity, noting potential inhibition by bulky benzoate groups .
  • Activity Assays : Monitor oxygen consumption (Clark electrode) or H₂O₂ production (peroxidase-coupled assay) to quantify turnover rates .
    Include negative controls (e.g., heat-denatured enzyme) and validate with LC-MS to confirm product identity .

Q. How can researchers address conflicting data on D-Mannitol hexabenzoate’s hygroscopicity in pharmaceutical formulations?

  • Methodological Answer : Hygroscopicity discrepancies may stem from polymorphic forms or residual solvents. Mitigate by:
  • Dynamic Vapor Sorption (DVS) : Measure mass change at 25°C/60% RH to compare hygroscopicity across batches .
  • X-ray Diffraction (XRD) : Identify crystalline vs. amorphous phases, which impact moisture uptake .
  • Residual Solvent Analysis : Use GC-MS to detect traces of pyridine or DMSO, which may alter hydrophobicity .
    Replicate studies under ISO 17025 guidelines to ensure inter-lab consistency .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in D-Mannitol hexabenzoate toxicity studies?

  • Methodological Answer : Use non-linear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
  • Uncertainty Quantification : Report 95% confidence intervals and use Monte Carlo simulations for error propagation .
    Cross-validate with alternative assays (e.g., MTT for cell viability) to confirm mechanistic toxicity .

Q. How should researchers handle batch-to-batch variability in D-Mannitol hexabenzoate synthesis?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:
  • DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify critical process parameters .
  • PAT (Process Analytical Technology) : Use in-line FTIR to monitor esterification progress .
  • Multivariate Analysis : Apply PCA to correlate impurity profiles (e.g., mono-/di-esters) with synthetic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.